molecular formula C12H12FNO B8301500 2-Fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile CAS No. 1239964-10-3

2-Fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile

Cat. No. B8301500
CAS RN: 1239964-10-3
M. Wt: 205.23 g/mol
InChI Key: ZAAKLMNLBPIOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C12H12FNO and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1239964-10-3

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile

InChI

InChI=1S/C12H12FNO/c1-8(15)12(2,3)10-4-5-11(13)9(6-10)7-14/h4-6H,1-3H3

InChI Key

ZAAKLMNLBPIOFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-bromo-4-fluorophenyl)-3-methylbutan-2-one (13 g, 50 mmol) in NMP (100 mL) was added CuCN (17.9 g, 200 mmol, 4 eq). The mixture was heated 24 h at 160° C. After cooling, the reaction was diluted with EtOAc, washed with 2N HCl (200 mL), satd NaHCO3 (200 mL) and brine (200 mL) successively, dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography (Hex/EtOAc=4:1) to give 2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile (7.1 g, 69%). 1H NMR (400 MHz, CDCl3) δ 7.56-7.54 (m, 1H), 7.49-7.45 (m, 1H), 7.20 (t, J=8.4 Hz, 1H), 1.96 (s, 3H), 1.50 (s, 6H).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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